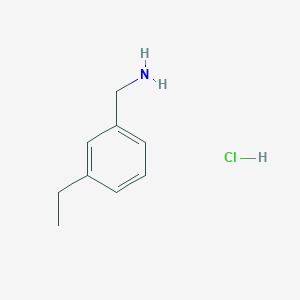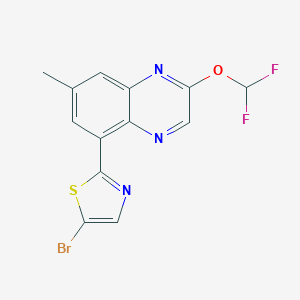
5-Bromo-2-(2-(difluoromethoxy)-7-methylquinoxalin-5-yl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(2-(difluoromethoxy)-7-methylquinoxalin-5-yl)thiazole is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of 5-Bromo-2-(2-(difluoromethoxy)-7-methylquinoxalin-5-yl)thiazole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Chemical Reactions Analysis
5-Bromo-2-(2-(difluoromethoxy)-7-methylquinoxalin-5-yl)thiazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Scientific Research Applications
5-Bromo-2-(2-(difluoromethoxy)-7-methylquinoxalin-5-yl)thiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-(difluoromethoxy)-7-methylquinoxalin-5-yl)thiazole involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound .
Comparison with Similar Compounds
5-Bromo-2-(2-(difluoromethoxy)-7-methylquinoxalin-5-yl)thiazole can be compared with other similar compounds, such as:
5-Bromo-2-fluoropyridine: This compound has a similar structure but lacks the quinoxaline and thiazole rings.
5-Bromo-2-(trifluoromethyl)thiazole: This compound has a similar thiazole ring but differs in the substituents on the ring.
Properties
Molecular Formula |
C13H8BrF2N3OS |
|---|---|
Molecular Weight |
372.19 g/mol |
IUPAC Name |
5-bromo-2-[2-(difluoromethoxy)-7-methylquinoxalin-5-yl]-1,3-thiazole |
InChI |
InChI=1S/C13H8BrF2N3OS/c1-6-2-7(12-18-4-9(14)21-12)11-8(3-6)19-10(5-17-11)20-13(15)16/h2-5,13H,1H3 |
InChI Key |
ASCZYSPPFNVFTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(C=N2)OC(F)F)C3=NC=C(S3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


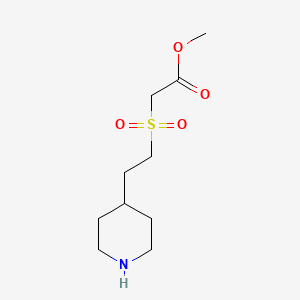
![6-(4-Chloro-2,6-difluorophenyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B13328619.png)


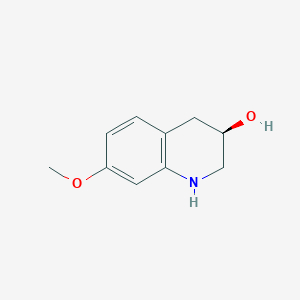
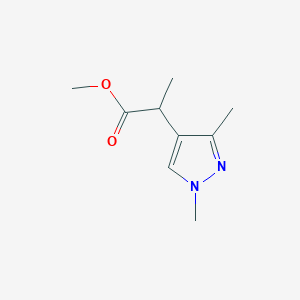
![4-[Amino(cyclopropyl)methyl]-2,6-difluorophenol](/img/structure/B13328654.png)
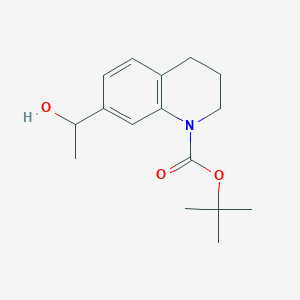
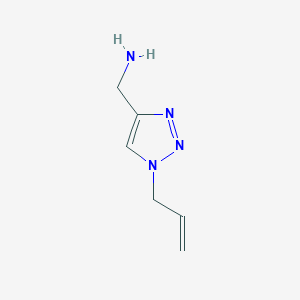
![9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one](/img/structure/B13328683.png)
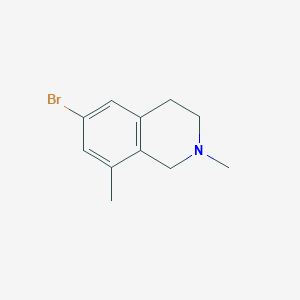
![3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13328696.png)

